1-(Benzyloxy)-3-fluorobenzene
Overview
Description
1-(Benzyloxy)-3-fluorobenzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a benzyloxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia.
Major Products:
Oxidation: Benzoic acid derivative.
Reduction: Hydrogen-substituted benzene derivative.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
1-(Benzyloxy)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-(Benzyloxy)-2-fluorobenzene: Similar structure but with the fluorine atom in the ortho position.
1-(Benzyloxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(Benzyloxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and interaction with other molecules. The combination of the benzyloxy and fluorine substituents provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-fluoro-3-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQOSFBOCFVINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469700 | |
Record name | 1-(Benzyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-35-4 | |
Record name | 1-(Benzyloxy)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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